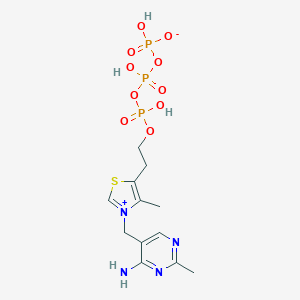
(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a category of organic compounds known for their complex synthesis and multifaceted properties. While the direct analysis of "(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate" is not available, related studies on similar compounds provide valuable information on synthesis methods, structural analysis, and properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical processes, including the use of key intermediates and various chemical reactions to achieve the desired molecular structure. For instance, the synthesis of trihydroxyphenylpropenes from vanillin and 3,5-dimethoxytoluene showcases the complexity of synthesizing multi-functionalized organic compounds (Hill, Macaulay, & MacLachlan, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often determined using techniques such as X-ray crystallography. This allows for the detailed visualization of the molecular geometry and the confirmation of synthesized structures, providing insights into the arrangement of atoms within the compound.
Chemical Reactions and Properties
Chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, studies on the photophysical properties of methyl hydroxy benzoate derivatives reveal how substituents affect the compounds' luminescence and quantum yields, indicating the complex interplay between structure and chemical behavior (Kim et al., 2021).
Applications De Recherche Scientifique
Synthesis of Trihydroxyphenylpropene Derivatives
The synthesis of various trihydroxyphenylpropene derivatives involves key intermediates like methyl 2,3,5-tribenzyloxybenzoate, highlighting the importance of benzoate derivatives in chemical synthesis processes (Hill et al., 1987).
Chromatographic Chiral Resolution
Cellulose tribenzoate derivatives, including modifications on phenyl groups, demonstrate chiral recognition abilities as stationary phases for high-performance liquid chromatography, indicating their utility in chromatographic separation techniques (Okamoto et al., 1987).
Environmental and Photostability Studies
Photolysis of Herbicides
Studies on tribenuron-methyl, a sulfonylurea herbicide, involve understanding its photolysis on various surfaces like glass, soil, and plant surfaces. This sheds light on the environmental behavior of benzoate derivatives (Bhattacharjeel & Dureja, 2002).
Supramolecular Chemistry and Host-Guest Systems
Hexasulfanyl Analogues of Cyclotriveratrylene
The synthesis of hexasulfanyl analogues of cyclotriveratrylene, involving steps from methyl 3,4-di(hydroxy)benzoate, highlights the role of benzoate derivatives in the formation of supramolecular cavitand hosts, which are significant in host-guest chemistry (Little et al., 2014).
Synthesis of Radiotracers for Medical Imaging
Synthesis of CK1 Inhibitors as PET Radiotracers
The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, involving benzoate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging highlights the significance of benzoate derivatives in the development of diagnostic agents (Gao et al., 2018).
Propriétés
IUPAC Name |
(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLAWIOLBRAAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranose 1,2,3,6-Tetrabenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)









